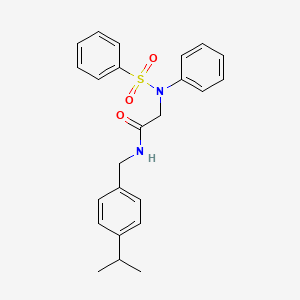

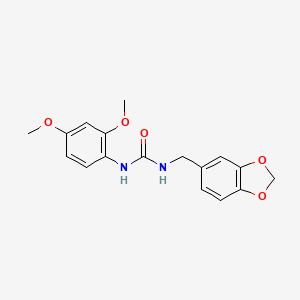

![molecular formula C21H24N4O3S B4627509 1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)

1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide

Descripción general

Descripción

The compound of interest belongs to the class of pyrazole derivatives, known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Pyrazole derivatives have been extensively studied for their synthetic routes, molecular structures, and broad range of biological activities.

Synthesis Analysis

Pyrazole derivatives are commonly synthesized through the reaction of β-dicarbonyl compounds with hydrazines. For example, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds to give pyrazole derivatives, demonstrating the versatility of this synthetic approach (Shandala et al., 1984).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques like NMR, mass spectra, FT-IR, and X-ray diffraction. A study by Kumara et al. (2018) provides an example of characterizing a novel pyrazole derivative, showcasing the importance of these analytical techniques in confirming molecular structures (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and condensation, which are pivotal in modifying their chemical properties and enhancing their biological activities. The synthesis and characterization of novel Schiff bases from pyrazole derivatives highlight the chemical reactivity of these compounds (Puthran et al., 2019).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as thermal stability and solubility, can be assessed using techniques like TG-DTG and solubility studies in different solvents. These properties are crucial for determining the compound's applicability in various fields (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including their electrophilic and nucleophilic regions, can be explored through computational studies like DFT calculations. These studies help in understanding the reactivity patterns and designing new compounds with desired chemical behaviors (Kumara et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide, due to its complex structure, has been a subject of interest in synthetic chemistry, particularly in the synthesis and characterization of novel organic compounds. Studies demonstrate the synthesis of related pyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving amino-carbonyl interactions and subsequent characterization through spectral data (IR, MS, 1H-NMR, 13C-NMR), highlighting the compound's relevance in exploring new chemical entities (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activities

The cytotoxic properties of derivatives of this compound have been evaluated in vitro. Notably, synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases have been screened against various human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancers. This research points towards the potential therapeutic applications of these derivatives in cancer treatment, offering insights into structure-activity relationships (Hassan, Hafez, Osman, & Ali, 2015).

Auxin Activities

The agricultural applications of related compounds have also been explored, particularly in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. Although the auxin activities of these new compounds were found to be not high, some showed antiblastic effects on wheat germ, suggesting potential for further investigation in plant growth and protection studies (Yue et al., 2010).

Antimicrobial Activity

Moreover, novel Schiff bases using derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential of these novel compounds in developing new antimicrobial agents, with some derivatives showing excellent activity compared to established antimicrobial benchmarks (Puthran et al., 2019).

Propiedades

IUPAC Name |

1-ethyl-N-[4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-5-14-13(3)29-21(23-19(26)16-11-12-25(6-2)24-16)18(14)20(27)22-15-9-7-8-10-17(15)28-4/h7-12H,5-6H2,1-4H3,(H,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBYJYBLYNNGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3=NN(C=C3)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-N-{4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}-1H-pyrazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

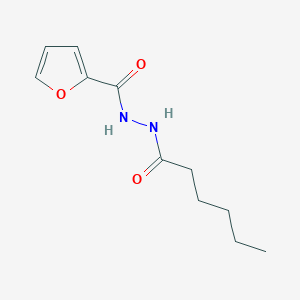

![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)

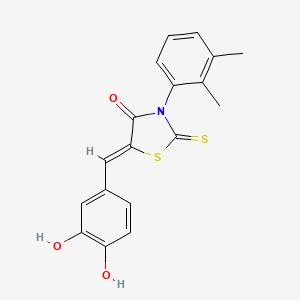

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)

![4-{[(cyclohexylamino)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4627488.png)

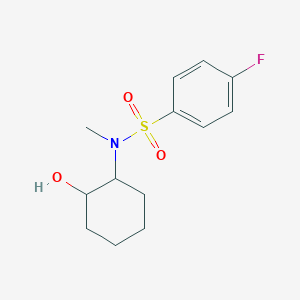

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)

![6-chloro-N-(2-ethoxybenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4627517.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)